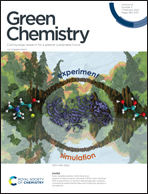Plasma membrane permeabilisation by ionic liquids: a matter of charge†
Green Chemistry Pub Date: 2015-07-16 DOI: 10.1039/C5GC01472G
Abstract
Understanding the mechanisms of toxicity of ionic liquids at the molecular level is crucial for their conscious design as to promote higher acceptability as green solvents in a wide range of applications. In this systematic study, we investigated the effects of three families of ionic liquids on the plasma membrane of the filamentous fungus Aspergillus nidulans. Using fluorescence microscopy and gene expression analysis, we were able to demonstrate that the widely studied 1-alkyl-3-methylimidazolium chlorides with long alkyl substituents cause membrane permeabilisation. In opposition, the biocompatibility of cholinium alkanoates was reinforced here, even though their toxicity also increases with the elongation of the anion. Further investigating the effects of charge on membrane permeabilisation, we observed that a series of alkyl-(2-hydroxyethyl)-dimethylammonium bromides led to permeabilisation of the fungal plasma membrane by increasing the length of one alkyl substituent in the cholinium cation. We hypothesise that the chemical nature of the plasma membrane, which presents a heterogeneous charge distribution along its surface, is pivotal for the membrane permeabilising effects of ionic liquids. This study may inspire a new trend in the ionic liquid field: to give preference for the development of compounds carrying functionalised anions as greener alternatives to those carrying functionalized cations.

Recommended Literature
- [1] The genesis of a heterogeneous catalyst: in situ observation of a transition metal complex adsorbing onto an oxide surface in solution†
- [2] Preparation and characterisation of histidine– and iron–histidine–α-zirconium phosphate intercalation compounds. Catalytic behaviour of the iron derivatives in oxidation reactions with H2O2
- [3] Back cover
- [4] Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups
- [5] Advancing integrated CO2 electrochemical conversion with amine-based CO2 capture: a review
- [6] Back cover
- [7] Back cover
- [8] Inside front cover
- [9] Vinylene carbonate as a highly effective electrolyte additive for Li3VO4 anodes with enhanced electrochemical performance†
- [10] Nitrogen-rich salts based on polyamino substituted N,N′-azo-1,2,4-triazole: a new family of high-performance energetic materials†










